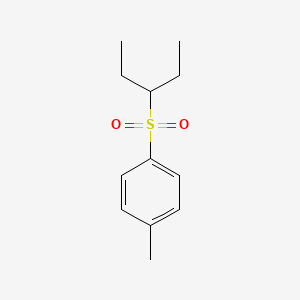![molecular formula C14H25N3O2 B14489232 N-Cyclohexyl-N'-[2-oxo-2-(piperidin-1-yl)ethyl]urea CAS No. 65557-64-4](/img/structure/B14489232.png)
N-Cyclohexyl-N'-[2-oxo-2-(piperidin-1-yl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexyl-N’-[2-oxo-2-(piperidin-1-yl)ethyl]urea is a synthetic organic compound that features a cyclohexyl group, a piperidine ring, and a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-[2-oxo-2-(piperidin-1-yl)ethyl]urea typically involves the reaction of cyclohexylamine with a suitable isocyanate derivative. One common method is to react cyclohexylamine with 2-oxo-2-(piperidin-1-yl)ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N-Cyclohexyl-N’-[2-oxo-2-(piperidin-1-yl)ethyl]urea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclohexyl-N’-[2-oxo-2-(piperidin-1-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-Cyclohexyl-N’-[2-oxo-2-(piperidin-1-yl)ethyl]urea oxide.
Reduction: Formation of N-Cyclohexyl-N’-[2-hydroxy-2-(piperidin-1-yl)ethyl]urea.
Substitution: Formation of substituted urea derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Cyclohexyl-N’-[2-oxo-2-(piperidin-1-yl)ethyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-Cyclohexyl-N’-[2-oxo-2-(piperidin-1-yl)ethyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cyclohexyl-N’-[2-oxo-2-(morpholin-4-yl)ethyl]urea: Similar structure but contains a morpholine ring instead of a piperidine ring.
N-Cyclohexyl-N’-[2-oxo-2-(pyrrolidin-1-yl)ethyl]urea: Contains a pyrrolidine ring instead of a piperidine ring.
N-Cyclohexyl-N’-[2-oxo-2-(azepan-1-yl)ethyl]urea: Contains an azepane ring instead of a piperidine ring.
Uniqueness
N-Cyclohexyl-N’-[2-oxo-2-(piperidin-1-yl)ethyl]urea is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different ring structures.
Propriétés
Numéro CAS |
65557-64-4 |
|---|---|
Formule moléculaire |
C14H25N3O2 |
Poids moléculaire |
267.37 g/mol |
Nom IUPAC |
1-cyclohexyl-3-(2-oxo-2-piperidin-1-ylethyl)urea |
InChI |
InChI=1S/C14H25N3O2/c18-13(17-9-5-2-6-10-17)11-15-14(19)16-12-7-3-1-4-8-12/h12H,1-11H2,(H2,15,16,19) |
Clé InChI |
WOVRYSIKMUQGDQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)NCC(=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



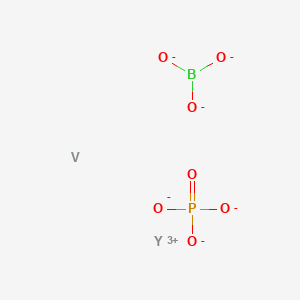
![1-{[1,3-Bis(dodecyloxy)propan-2-YL]oxy}octadecane](/img/structure/B14489153.png)
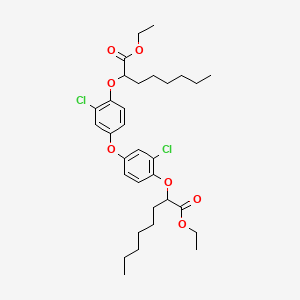


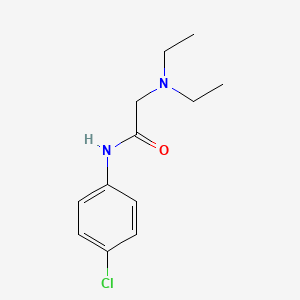

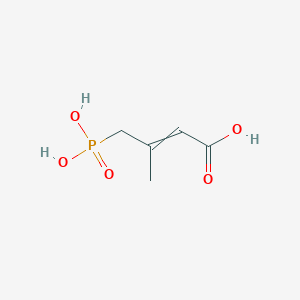
![Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate](/img/structure/B14489196.png)


